molecular formula C13H14N2O3 B7792168 (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

(2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Cat. No.: B7792168
M. Wt: 246.26 g/mol
InChI Key: LZSQSGNCXDYHMC-NSHDSACASA-N
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Description

(2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method includes the use of β-cyclodextrin-SO3H as a catalyst in aqueous media, which facilitates the preparation of quinazolinone derivatives efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as microwave-induced synthesis and environmentally benign solvents, is also explored to make the process more sustainable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the quinazolinone ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various cellular processes. This mechanism is crucial for its potential therapeutic effects, such as anticancer and antibacterial activities .

Comparison with Similar Compounds

Uniqueness: (2S)-3-methyl-2-(4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid stands out due to its specific stereochemistry and the presence of a butanoic acid moiety, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

(2S)-3-methyl-2-(4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(2)11(13(17)18)15-7-14-10-6-4-3-5-9(10)12(15)16/h3-8,11H,1-2H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSQSGNCXDYHMC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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